molecular formula C9H9NS B8768663 3-Methyl-1-benzothiophen-5-amine

3-Methyl-1-benzothiophen-5-amine

Cat. No.: B8768663
M. Wt: 163.24 g/mol
InChI Key: OQGHIIIOEJLEDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1-benzothiophen-5-amine is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-benzothiophen-5-amine can be achieved through various methods. One common approach involves the reaction of 3-methylthiophene with an amine source under specific conditions. For instance, the reaction can be carried out using a palladium-catalyzed amination reaction, where 3-methylthiophene is treated with an amine in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-benzothiophen-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methyl-1-benzothiophen-5-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-benzothiophen-5-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact mechanism can vary depending on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzothiophene: Lacks the amine group, leading to different chemical properties and reactivity.

    1-Benzothiophen-5-amine: Similar structure but without the methyl group, affecting its chemical behavior and applications.

    3-Methyl-2-benzothiophenamine: Positional isomer with different reactivity and properties.

Uniqueness

3-Methyl-1-benzothiophen-5-amine is unique due to the presence of both the methyl and amine groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

3-methyl-1-benzothiophen-5-amine

InChI

InChI=1S/C9H9NS/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-5H,10H2,1H3

InChI Key

OQGHIIIOEJLEDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1C=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-methyl-5-nitro-benzo[b]thiophene [18] (95 mg, 0.492 mmol) in methanol (20 mL) was added 5% palladium on carbon (20 mg) and the mixture was stirred under 1 atm H2 for 8.5h. The mixture was filtered through celite and the filtrate evaporated. The residue was passed through a silica plug to afford 3-methyl-benzo[b]thiophen-5-ylamine as a dark orange solid (31 mg, 39%), single spot at Rf 0.31 (4:1 hexane:ethyl acetate). 1H NMR (CDCl3): δ 7.60 (1H, d, J=8.4 Hz), 7.02 (1H, s), 7.00 (1H, d, J=2.2 Hz), 6.79 (1H, dd, J=8.4, 2.2 Hz), 2.37 (3H, s).
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

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